ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a unique combination of structural elements. This compound includes an adamantane moiety, a triazole ring, and a fluorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. The process begins with the preparation of the adamantane-1-carbonylamino precursor, followed by the introduction of the triazole ring and the fluorophenyl group. The final step involves the esterification of the compound to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the triazole ring and fluorophenyl group facilitate binding to target proteins or enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(adamantan-1-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Uniqueness
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate stands out due to its combination of an adamantane moiety, a triazole ring, and a fluorophenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C₁₄H₁₈F₃N₅O₂S, with a molecular weight of approximately 523.4751 g/mol. The structure includes:
- Ethyl acetate moiety
- Triazole ring
- Adamantane derivative
- Sulfanyl linkage
These components contribute to its potential interactions with biological targets, enhancing its pharmacological profile.
Antiviral Properties
Compounds containing adamantane structures are well-documented for their antiviral properties, particularly against influenza and HIV viruses. Preliminary studies suggest that this compound may exhibit similar antiviral activity due to its adamantane component.
Antibacterial and Antifungal Activities
The triazole ring in the compound is known for its efficacy against various pathogens. Derivatives of triazoles have been reported to exhibit significant antibacterial and antifungal activities. For instance, triazoles are commonly used as antifungal agents in both agricultural and medical settings . The specific interactions of this compound with bacterial and fungal targets remain an area of active research.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its therapeutic potential. Initial investigations indicate that compounds with similar structures often interact with enzymes involved in metabolic pathways or cellular signaling processes. Further research is needed to elucidate specific binding affinities and mechanisms of action.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is informative.
Compound Name | CAS Number | Key Features |
---|---|---|
Ethyl 2-{[5-(adamantan-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-triazole} | 476440-13-8 | Contains a methoxyphenyl group instead of chlorophenyl |
Methyl 2-{[4-(pyridin-2-yl)-triazole]-sulfanyl}acetate | 122547-72-2 | Features a pyridine instead of an adamantane moiety |
4-(2-methoxyphenyl)-triazole derivative | Not listed | Lacks the acetate group but retains core triazole structure |
This table highlights how this compound combines functional groups that may enhance its biological activities beyond those observed in similar compounds.
Case Studies and Research Findings
Research on triazole derivatives has shown promising results in various biological assays. For example:
- Antifungal Activity : In vitro studies have demonstrated that triazole derivatives exhibit significant antifungal activity against species such as Candida albicans and Aspergillus fumigatus.
- Antiviral Efficacy : A study indicated that adamantane derivatives possess notable antiviral properties against influenza viruses when tested in chick embryos .
- Mechanistic Insights : Research into the gene expression changes caused by triazole exposure has revealed insights into their developmental toxicity and interaction with metabolic pathways .
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O3S/c1-2-32-21(30)14-33-23-28-27-20(29(23)19-5-3-18(25)4-6-19)13-26-22(31)24-10-15-7-16(11-24)9-17(8-15)12-24/h3-6,15-17H,2,7-14H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGVIJSVUPQONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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